p-Sulfoaminoaniline
Description
p-Sulfoaminoaniline (systematic name: 4-aminobenzenesulfonic acid), commonly known as sulfanilic acid, is an aromatic compound featuring an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at the para positions on the benzene ring. This structure confers unique physicochemical properties, including high water solubility due to the strongly acidic sulfonic acid group and zwitterionic character in aqueous solutions . It is synthesized via sulfonation of aniline using concentrated sulfuric acid, followed by neutralization to yield the stable zwitterion .
Key applications include:
Properties
CAS No. |
63711-67-1 |
|---|---|
Molecular Formula |
C6H8N2O3S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
(4-aminophenyl)sulfamic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-5-1-3-6(4-2-5)8-12(9,10)11/h1-4,8H,7H2,(H,9,10,11) |
InChI Key |
ZBTRTXLGWIKSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares p-Sulfoaminoaniline with structurally related sulfonated aniline derivatives:
Physicochemical Properties
- Solubility: this compound’s zwitterionic structure enhances water solubility, whereas nitro or fluorinated derivatives (e.g., 2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid) exhibit reduced solubility due to hydrophobic substituents .
- Thermal Stability: Fluorinated compounds (e.g., 2-(difluoromethylsulfonyl)-6-fluoroaniline) show superior thermal stability compared to non-fluorinated analogs, making them suitable for high-temperature applications .
Research Findings and Challenges
- Electron-Withdrawing Groups: Adding nitro groups (as in 2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid) reduces synthetic yields due to side reactions with reagents like triphenylphosphine .
- Steric Effects: Bulky substituents (e.g., diphenylamine in 4-aminodiphenylamine-2-sulfonic acid) hinder crystallization and purification .
- Fluorination Trade-offs : While fluorination improves stability, it necessitates specialized handling due to toxicity and environmental persistence .
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